2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide
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Overview
Description
2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The bromophenoxy group can be synthesized by reacting 3-bromophenol with an appropriate alkylating agent under basic conditions.
Coupling with Imidazolidinone: The intermediate is then coupled with 4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl propanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation Reaction: The final step involves the amidation reaction to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The imidazolidinone moiety can be reduced under specific conditions to yield different functional groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide
- 2-(3-chlorophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide
- 2-(3-bromophenoxy)-N-(4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide
Uniqueness
2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromophenoxy group and the imidazolidinone moiety can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4/c1-4-15(3)13(21)19(14(22)17-15)18-12(20)9(2)23-11-7-5-6-10(16)8-11/h5-9H,4H2,1-3H3,(H,17,22)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUBQGZSSGLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)NC(=O)C(C)OC2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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